molecular formula C15H13NO3 B3509030 4-(benzoylamino)-3-methylbenzoic acid

4-(benzoylamino)-3-methylbenzoic acid

Cat. No.: B3509030
M. Wt: 255.27 g/mol
InChI Key: LEWWVRLWYWWVGO-UHFFFAOYSA-N
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Description

4-(Benzoylamino)-3-methylbenzoic acid is a benzoic acid derivative characterized by a benzoylamino (-NHCOC₆H₅) group at the 4-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. This substitution pattern confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and enhanced lipophilicity compared to simpler benzoic acid derivatives. The benzoylamino group introduces hydrogen-bonding capacity and steric bulk, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name

4-benzamido-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-9-12(15(18)19)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWWVRLWYWWVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzoylamino)-3-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Benzoylation: The amino group is benzoylated using benzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The benzoylamino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(Benzoylamino)-3-carboxybenzoic acid.

    Reduction: 4-(Aminomethyl)-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Benzoylamino)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Position) Key Functional Groups Reference
4-(Benzoylamino)-3-methylbenzoic acid Benzoylamino (4), Methyl (3) Carboxylic acid, Benzamide
Methyl 4-butyramido-3-methylbenzoate Butyramido (4), Methyl (3), Methyl ester Ester, Aliphatic amide
4-(Aminomethyl)-3-methylbenzoic acid Aminomethyl (4), Methyl (3) Carboxylic acid, Primary amine
4-Amino-3-chloro-5-methylbenzoic acid Amino (4), Chloro (3), Methyl (5) Carboxylic acid, Halogen, Amine
Bentiromide Benzoylamino-tyrosyl (4), Methyl (3) Carboxylic acid, Benzamide, Tyrosine
  • Butyramido vs.
  • Aminomethyl Substitution: The aminomethyl group in introduces a charged amine at physiological pH, enhancing water solubility but reducing membrane permeability compared to the neutral benzoylamino group.

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Biological Activity/Application Reference
This compound ~285.3* Not reported Moderate (lipophilic) Potential enzyme inhibition
Methyl 4-butyramido-3-methylbenzoate 265.3 Not reported Low (ester) Intermediate in drug synthesis
Bentiromide 403.4 >200 Low (diagnostic use) Pancreatic function diagnostic
4-Amino-3-chloro-5-methylbenzoic acid 215.6 Not reported High (charged amine) Antimicrobial studies

*Calculated based on molecular formula.

  • Solubility Trends: The free carboxylic acid in this compound enhances water solubility compared to its methyl ester analog . However, the benzoylamino group’s hydrophobicity may offset this, resulting in moderate overall solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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